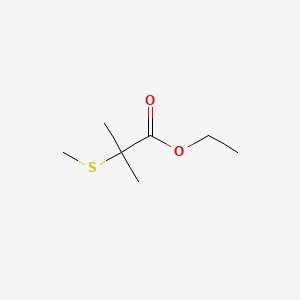
3-苯氧基苯腈
描述
3-Phenoxybenzonitrile is an organic compound with the molecular formula C₁₃H₉NO. It is a derivative of benzonitrile, where a phenoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
3-Phenoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
生化分析
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, including any threshold effects and any toxic or adverse effects at high doses
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzonitrile with phenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods: In industrial settings, the synthesis of 3-Phenoxybenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
化学反应分析
Types of Reactions: 3-Phenoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Phenoxybenzoic acid.
Reduction: 3-Phenoxybenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 3-Phenoxybenzonitrile depends on its specific application. In general, it interacts with molecular targets through its nitrile and phenoxy functional groups. These interactions can influence various biochemical pathways, leading to desired effects in different applications.
相似化合物的比较
Benzonitrile: Lacks the phenoxy group, making it less versatile in certain applications.
4-Phenoxybenzonitrile: Similar structure but with the phenoxy group in a different position, leading to different reactivity and applications.
3-Phenoxybenzaldehyde: Contains an aldehyde group instead of a nitrile, resulting in different chemical properties.
Uniqueness: 3-Phenoxybenzonitrile is unique due to the presence of both the nitrile and phenoxy groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
属性
IUPAC Name |
3-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQEIIFTPFARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392256 | |
| Record name | 3-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-45-2 | |
| Record name | 3-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of optimizing the Pinner reaction for producing hydrochlorides of 3-phenoxybenzoic acid imidates?
A: The Pinner reaction, using 3-Phenoxybenzonitrile as a starting material, offers a pathway to synthesize hydrochlorides of 3-phenoxybenzoic acid imidates. These imidates demonstrate biological activity and hold potential for pharmaceutical applications [, ]. Optimizing the reaction conditions, such as temperature and reagent ratios, is crucial to maximize yield, reduce reaction time, and minimize byproduct formation []. This efficiency is essential for developing cost-effective and scalable synthesis methods for potential pharmaceuticals.
Q2: How does the ratio of reagents impact the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides via the Pinner reaction?
A: Research indicates that using a specific ratio of 3-Phenoxybenzonitrile to alcohol (1:2 to 1:3) in the Pinner reaction significantly benefits the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides []. This optimized ratio, along with controlled temperature (15-40°C) and continuous hydrogen chloride supply, helps achieve a high yield (at least 95%) and minimizes unwanted byproducts [].
Q3: Beyond the Pinner reaction, what other chemical modifications have been explored with 3-Phenoxybenzonitrile?
A: Researchers have investigated the nitration and bromination of 3-Phenoxybenzonitrile to generate novel derivatives []. This exploration of different chemical modifications allows for expanding the library of compounds derived from 3-Phenoxybenzonitrile, potentially leading to the discovery of molecules with enhanced or unique biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















